Acetamide, 2-cyano-N-(6-methoxy-2-benzothiazolyl)-
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Overview
Description
Acetamide, 2-cyano-N-(6-methoxy-2-benzothiazolyl)- is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines the benzothiazole moiety with a cyanoacetamide group, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-cyano-N-(6-methoxy-2-benzothiazolyl)- typically involves the reaction of 6-methoxy-2-aminobenzothiazole with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-cyano-N-(6-methoxy-2-benzothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
Acetamide, 2-cyano-N-(6-methoxy-2-benzothiazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, 2-cyano-N-(6-methoxy-2-benzothiazolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action may include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide: A simpler analog with similar reactivity but lacking the benzothiazole moiety.
2-Aminobenzothiazole: Shares the benzothiazole structure but lacks the cyanoacetamide group.
6-Methoxybenzothiazole: Similar structure but without the cyanoacetamide group.
Uniqueness
Acetamide, 2-cyano-N-(6-methoxy-2-benzothiazolyl)- is unique due to its combined structure of benzothiazole and cyanoacetamide, which imparts distinct chemical and biological properties.
Properties
CAS No. |
160893-85-6 |
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Molecular Formula |
C11H9N3O2S |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
2-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9N3O2S/c1-16-7-2-3-8-9(6-7)17-11(13-8)14-10(15)4-5-12/h2-3,6H,4H2,1H3,(H,13,14,15) |
InChI Key |
CUVZANUTVYRGHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC#N |
Origin of Product |
United States |
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